molecular formula C7H12ClNOS B3024330 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride CAS No. 1523572-09-9

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride

Cat. No.: B3024330
CAS No.: 1523572-09-9
M. Wt: 193.70
InChI Key: AYCJGXINWJJNJQ-UHFFFAOYSA-N
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Description

3-Thia-9-azabicyclo[331]nonan-7-one hydrochloride is a chemical compound with the molecular formula C7H12ClNOS It is a bicyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkylating agents . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product through recrystallization or chromatography techniques to achieve high purity levels. The compound is then packaged and stored under specific conditions to maintain its stability and prevent degradation.

Chemical Reactions Analysis

Types of Reactions

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOCH3) are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is unique due to its specific bicyclic structure containing both sulfur and nitrogen atoms. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

3-thia-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS.ClH/c9-7-1-5-3-10-4-6(2-7)8-5;/h5-6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCJGXINWJJNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC(N2)CC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523572-09-9
Record name 3-Thia-9-azabicyclo[3.3.1]nonan-7-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523572-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Reactant of Route 2
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Reactant of Route 3
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Reactant of Route 4
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Reactant of Route 5
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Reactant of Route 6
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride

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